molecular formula C11H14FN B7883383 1-(3-Fluorobenzyl)pyrrolidine CAS No. 784181-89-1

1-(3-Fluorobenzyl)pyrrolidine

Cat. No. B7883383
M. Wt: 179.23 g/mol
InChI Key: PRKCBGIXZFUCEF-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorobenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Cytotoxic Activities : A study by Öztürk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds exhibited significant growth inhibitory effects on E. coli and B. cereus bacteria and showed high anticancer and apoptotic activities (Öztürk et al., 2019).

  • Crystal Structure and Anti-HBV Activity : Lv Zhi (2009) investigated the crystal structure of a compound related to 1-(3-Fluorobenzyl)pyrrolidine, which revealed diorientational disorder and hydrogen bonding in the cell. This compound demonstrated good anti-HBV activity (Lv Zhi, 2009).

  • Synthesis and Reactivity Study : Murthy et al. (2017) focused on the synthesis and reactivity of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO). This compound's stability, sensitivity towards oxidation, and potential as an anti-cancerous drug lead were examined (Murthy et al., 2017).

  • Chemosensor for Aluminum Ions : Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl fluoroionophore, which served as a selective chemosensor for aluminum ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

  • Antiinflammatory Activities : A study by Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which demonstrated antiinflammatory activities and reduced ulcerogenic effects compared to other drugs (Ikuta et al., 1987).

  • Spin-labelling Studies : Hankovszky et al. (1989) synthesized 2-Flurophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls for use in spin-labelling studies, highlighting their versatility as synthons and reagents (Hankovszky et al., 1989).

  • Fluoro-Benzylated Water-Soluble Pyridinium Isatin-3-Acylhydrazones : Bogdanov et al. (2019) explored fluoro-benzylated isatins with significant dependence of antimicrobial activity on the position of the fluorine atom in the benzyl substituent (Bogdanov et al., 2019).

  • Nickel(III) Complexes in Molecular Magnets : Xie et al. (2003) reported on ion-pair nickel(III) complexes containing [Ni('S2')2] fragments, highlighting their structural, magnetic, and redox properties (Xie et al., 2003).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKCBGIXZFUCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285197
Record name 1-[(3-Fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)pyrrolidine

CAS RN

784181-89-1
Record name 1-[(3-Fluorophenyl)methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784181-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Saghyan, AS Dadayan, SA Dadayan… - Tetrahedron …, 2010 - Elsevier
New fluorine-containing chiral auxiliaries (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-, (S)-N-(2-benzoylphenyl)-1-(3-fluorobenzyl)-, and (S)-N-(2-benzoylphenyl)-1-(4-fluorobenzyl)-…
Number of citations: 27 www.sciencedirect.com
WG Verschueren, I Dierynck… - Journal of medicinal …, 2005 - ACS Publications
Human immunodeficiency virus type-1 integrase is an essential enzyme for effective viral replication and hence a valid target for the design of inhibitors. We report here on the design …
Number of citations: 84 pubs.acs.org
RV Almeida, RB de Alencastro, ABCSDMG Freire… - Tetrahedron: Asymmetry, 2010
Number of citations: 0
ԱՍ Դադայան - 2011 - ՀՀ ԳԱԱ «Հայկենսատեխնոլոգիա» …
Number of citations: 0

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